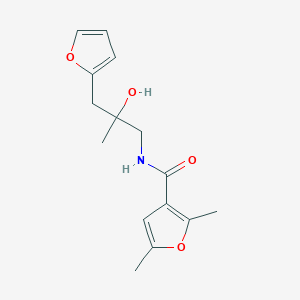
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan derivatives are a group of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are important in the field of organic chemistry and have various applications, including in the synthesis of pharmaceuticals, dyes, and polymers .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions with furfural or its derivatives . For example, 2-acetylfuran can be reacted with appropriate substituted benzaldehydes under acidic conditions to produce various furan-chalcone derivatives .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydrolysis to produce levulinic acid .Physical And Chemical Properties Analysis
Furan derivatives have diverse physical and chemical properties. For instance, furfuryl alcohol, a common furan derivative, is a colorless liquid that is miscible with water and has a faint odor of burning .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on furan derivatives, such as those involving the synthesis of complex molecules with furanic segments, highlights the chemical versatility of furan compounds. For instance, studies on the catalytic reduction of biomass-derived furanic compounds to more useful chemicals (Nakagawa, Tamura, & Tomishige, 2013) and the electrochemistry for biofuel generation through the electrocatalytic hydrogenation of furfurals (Nilges & Schröder, 2013) demonstrate the potential of furanic compounds in sustainable chemistry and energy production.
Biomedical Applications
Some furan derivatives have been studied for their biological activities, such as novel inhibitors of lethal H5N1 influenza A viruses (Yongshi et al., 2017), indicating the potential of furanic compounds in medicinal chemistry and drug development.
Materials Science
The conversion of plant biomass into furan derivatives for the production of new generation polymers and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017) showcases the role of furanic compounds in the development of sustainable materials.
Environmental and Health Considerations
Research has also been conducted on the risks related to the presence of furan and methylfurans in food, highlighting the need for understanding the health implications of furanic compounds (Knutsen et al., 2017).
Mécanisme D'action
The mechanism of action of furan derivatives can vary depending on their specific structures and applications. For example, some furan derivatives have been found to exhibit antimicrobial activity, possibly due to their ability to interfere with the functioning of certain enzymes in microbial cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-7-13(11(2)20-10)14(17)16-9-15(3,18)8-12-5-4-6-19-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJSNIVSAUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



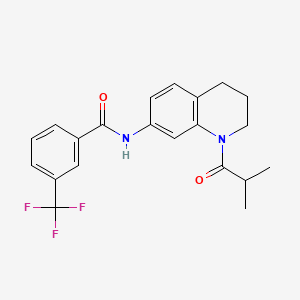
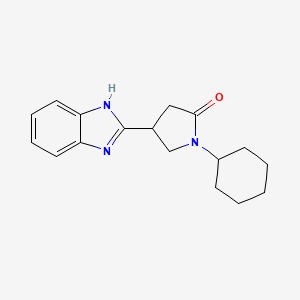


![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)
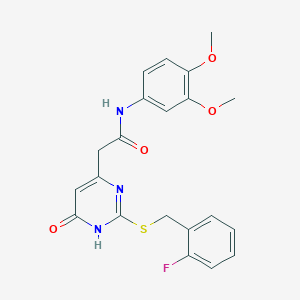
![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)
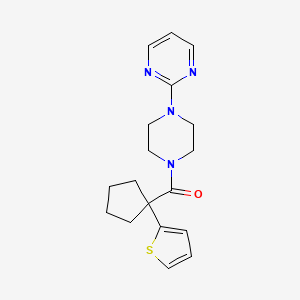
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)
